2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
CAS No.: 312747-20-9
Cat. No.: VC5850383
Molecular Formula: C14H7Cl2N3O3S
Molecular Weight: 368.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312747-20-9 |
|---|---|
| Molecular Formula | C14H7Cl2N3O3S |
| Molecular Weight | 368.19 |
| IUPAC Name | 2,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C14H7Cl2N3O3S/c15-7-1-3-9(10(16)5-7)13(20)18-14-17-11-4-2-8(19(21)22)6-12(11)23-14/h1-6H,(H,17,18,20) |
| Standard InChI Key | FEMYNUPAUPEOIP-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a small-molecule organic compound characterized by a benzamide core substituted with two chlorine atoms at the 2- and 4-positions and a 6-nitrobenzothiazol-2-yl group attached via an amide linkage. Its molecular formula is C₁₄H₇Cl₂N₃O₃S, with a molecular weight of 368.2 g/mol . The structural distinction from the 2,6-dichloro isomer lies in the chlorine substitution pattern on the benzamide ring, which influences electronic distribution and steric interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source Analog |
|---|---|---|
| Molecular Weight | 368.2 g/mol | |
| logP (Partition Coefficient) | 4.74 | |
| logD (Distribution Coefficient) | 4.58 | |
| Polar Surface Area | 66.47 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 7 |
The nitro group on the benzothiazole ring enhances electron-withdrawing effects, potentially increasing reactivity toward nucleophilic substitution or reduction . The chlorine atoms contribute to lipophilicity, as evidenced by the high logP value, which may influence membrane permeability in biological systems .
Synthetic Methodology
The synthesis of 2,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide likely follows a two-step process derived from analogous benzamide syntheses :
Step 1: Synthesis of 6-Nitrobenzo[d]thiazol-2-amine
This precursor is prepared via cyclization of 2-amino-5-nitrothiophenol with cyanogen bromide or thiourea derivatives. Key properties include a melting point of 247–249°C and a molecular weight of 195.2 g/mol .
Step 2: Amide Coupling
The benzothiazole amine reacts with 2,4-dichlorobenzoyl chloride in the presence of a base (e.g., NaOH) in ethanol or tetrahydrofuran . The reaction mechanism involves nucleophilic acyl substitution:
Purification is achieved via recrystallization or column chromatography, with reaction progress monitored by TLC (Rf ~0.6 in ethyl acetate/hexane) .
Biological Activity and Mechanistic Insights
While direct studies on 2,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide are scarce, structurally related compounds exhibit potent anticancer activity. For instance:
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FLT3 Inhibition: Benzimidazole-benzamide hybrids (e.g., compound 8r in ) inhibit Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML), with IC₅₀ values in the nanomolar range. The benzamide moiety facilitates hydrogen bonding with kinase hinge regions .
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Cytotoxicity: The 2,6-dichloro analog 13b demonstrated 72% tumor growth inhibition in murine xenograft models, attributed to apoptosis induction via caspase-3 activation .
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
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Aqueous Solubility: Predicted solubility (logSw = -5.3) suggests poor water solubility, necessitating formulation enhancements (e.g., nanoemulsions) .
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Lipophilicity: The high logP (4.74) indicates favorable membrane permeability but may limit bioavailability due to plasma protein binding .
Metabolic Stability
Nitro groups are prone to reduction by hepatic enzymes (e.g., NADPH-cytochrome P450 reductase), generating aryl amines that may undergo detoxification via N-acetylation . Chlorine substituents slow oxidative metabolism, extending half-life compared to non-halogenated analogs .
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